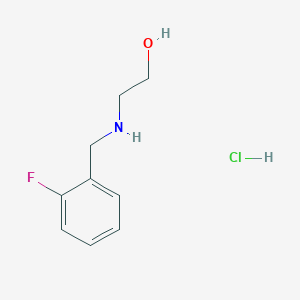

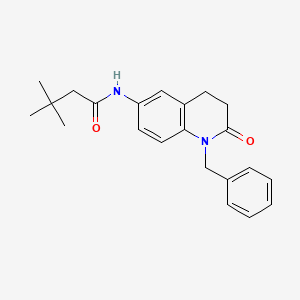

![molecular formula C23H19N3O B2973345 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-41-3](/img/structure/B2973345.png)

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have a wide range of physicochemical and biological activities . They are composed of a benzene ring and a pyrazine ring . Quinoxalines have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Synthesis Analysis

Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . There are also newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Molecular Structure Analysis

Quinoxalines are isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . They are structurally similar to benzopyrazines, containing a benzene ring and a pyrazine ring .

Chemical Reactions Analysis

Quinoxalines have been used as reagents for the synthesis of biologically important condensed derivatives . They have also been used in the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Physical And Chemical Properties Analysis

Quinoxalines are colorless oils that melt just above room temperature . They have a low reduction potential and high solubility .

科学的研究の応用

Pharmaceuticals and Drug Development

Quinoxaline derivatives have been extensively studied for their pharmaceutical properties. The compound can be utilized in the development of new drugs due to its structural versatility and biological activity. For instance, quinoxaline derivatives have been used in the synthesis of antibiotics such as Olaquindox and Echinomycin .

Anticancer and Antiproliferative Agents

The unique structure of quinoxaline allows for its use in anticancer therapies. Its ability to intercalate with DNA makes it a valuable scaffold for designing molecules that can inhibit cancer cell growth .

Antimicrobial Activity

Quinoxaline compounds exhibit significant antimicrobial properties. This makes them suitable candidates for the development of new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

Optoelectronic Materials

Due to their electronic properties, quinoxaline derivatives are used in the creation of electroluminescent materials and organic sensitizers for solar cell applications. They play a crucial role in the development of polymeric optoelectronic materials .

Dyes and Fluorescent Materials

The chemical structure of quinoxaline derivatives allows them to be used as dyes and fluorescent materials. Their ability to absorb and emit light at various wavelengths makes them useful in a range of applications, from biological imaging to the textile industry .

Neurological Disorders

Research has indicated that quinoxaline derivatives can have applications in treating neurological disorders. They can act on various receptors in the brain, which may make them potential treatments for conditions like Alzheimer’s disease and Parkinson’s disease .

作用機序

Safety and Hazards

将来の方向性

Quinoxalines have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have potential for future development in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

特性

IUPAC Name |

6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-2-27-21-14-8-3-9-16(21)15-26-20-13-7-4-10-17(20)22-23(26)25-19-12-6-5-11-18(19)24-22/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGPDDYOIKJYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

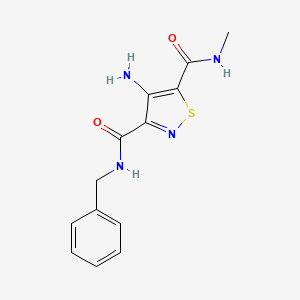

![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)

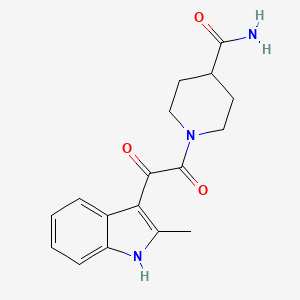

![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)

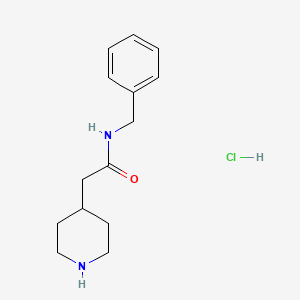

![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)

![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)